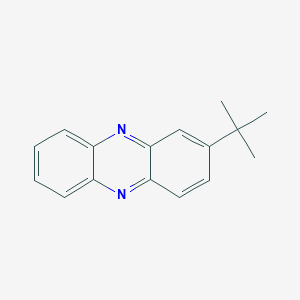

2-Tert-butylphenazine

Description

Overview of Phenazine (B1670421) Class: Fundamental Research Context and Structural Diversity

The phenazine class encompasses over 100 naturally occurring compounds and more than 6,000 synthetic derivatives. guidechem.com These compounds are produced by various bacteria, including those from the Pseudomonas and Streptomyces genera. acs.org The fundamental research context for phenazines is broad, stemming from their discovery as pigments produced by microorganisms and their subsequent identification as having significant biological activity.

The structural diversity of the phenazine family is vast, arising from the various substituents that can adorn the core aromatic structure. These modifications significantly influence the properties of the resulting molecule. Common functional groups found on the phenazine ring include carboxyl, hydroxyl, methyl, and amino groups, as well as more complex terpenoid and glycosyl side chains. nih.gov This diversity gives rise to a wide range of chemical behaviors and physical properties within the phenazine class.

Table 1: Examples of Structurally Diverse Phenazine Derivatives

| Compound Name | Key Structural Feature(s) | Source/Origin |

|---|---|---|

| Phenazine-1-carboxylic acid (PCA) | A single carboxyl group | Natural Product (Bacterial) |

| Pyocyanin | N-methylation and hydroxylation | Natural Product (P. aeruginosa) |

| Clofazimine | Dichlorophenyl and isopropylamino substituents | Synthetic |

This table provides a brief overview of the structural variety within the phenazine class.

Significance of Phenazine Core in Advanced Organic Materials and Chemical Systems

The rigid, planar, and aromatic nature of the phenazine core, combined with its inherent redox activity, makes it a valuable component in the design of advanced organic materials. rsc.orgacs.org The ability of the phenazine unit to accept and donate electrons is central to its application in various chemical systems. nih.govnih.gov

In the field of organic electronics, phenazine derivatives have been investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The fused aromatic system can be modified to tune the HOMO-LUMO energy gap, leading to materials that emit light of different colors. acs.org

Organic Semiconductors: The planar structure of phenazines facilitates π-π stacking, which is crucial for charge transport in organic thin-film transistors. ntnu.no

Redox Flow Batteries: The reversible redox behavior of the phenazine core allows it to be used as a redox-active material for energy storage applications. The redox potential can be tuned by adding electron-donating or electron-withdrawing substituents. rsc.orgrsc.org

The phenazine core's ability to participate in electron transfer processes also makes it a subject of interest in catalysis and sensor technology. rsc.org

Specific Academic Interest in 2-Tert-butylphenazine and its Analogues

While the broader phenazine class has been studied extensively, specific academic research focusing solely on this compound is limited. The primary interest in this particular analogue stems from the desire to understand how a bulky, electron-donating alkyl group at the 2-position influences the fundamental properties of the phenazine core.

The introduction of a tert-butyl group is expected to have several key effects:

Steric Hindrance: The large size of the tert-butyl group can influence the molecule's crystal packing and its ability to interact with other molecules or surfaces. This steric bulk can prevent close π-π stacking, which would alter the charge transport properties compared to unsubstituted phenazine. kisti.re.krresearchgate.netmdpi.com

Electronic Properties: As an alkyl group, the tert-butyl substituent is weakly electron-donating. This electronic effect can modulate the redox potential of the phenazine core, making it easier to oxidize compared to the parent phenazine. rsc.org Computational studies on substituted phenazines have shown that the position of a substituent significantly affects the redox potential. rsc.org

Solubility: The nonpolar tert-butyl group can increase the solubility of the phenazine derivative in organic solvents, which is a practical advantage for synthesis, purification, and processing in organic electronic applications.

One study on the substituent effects on the electrical conductivities of various phenazine derivatives included measurements on a phenazine with a t-butyl group at the 2-position. nasa.gov While the study focused on general trends across 16 different compounds and did not provide specific data for this compound, its inclusion indicates academic interest in how such a substituent impacts the electronic behavior of the phenazine ring system. nasa.gov

The synthesis of asymmetrically substituted phenazines like this compound can be achieved through modern synthetic methods. While classical approaches like the Wohl-Aue reaction are effective for some derivatives, they can produce isomeric mixtures. nih.govacs.org More recent developments in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer more controlled and regioselective routes to unsymmetrically substituted phenazines. nih.govclockss.orgresearchgate.net

Table 2: Predicted Influence of a 2-Tert-butyl Group on Phenazine Properties

| Property | Unsubstituted Phenazine (Baseline) | Expected Effect of 2-Tert-butyl Group | Rationale |

|---|---|---|---|

| Redox Potential | Standard potential for phenazine | Lowered (easier to oxidize) | The tert-butyl group is electron-donating. rsc.org |

| Intermolecular Stacking | Exhibits π-π stacking | Potentially disrupted | Steric hindrance from the bulky group. kisti.re.kr |

| Solubility in Organic Solvents | Moderate | Increased | Introduction of a nonpolar alkyl group. |

| HOMO-LUMO Gap | Reference energy gap | Slightly decreased | Electron-donating groups can raise the HOMO level. |

This table summarizes the theoretically predicted effects of the tert-butyl substituent based on established principles of physical organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-tert-butylphenazine |

InChI |

InChI=1S/C16H16N2/c1-16(2,3)11-8-9-14-15(10-11)18-13-7-5-4-6-12(13)17-14/h4-10H,1-3H3 |

InChI Key |

JKLUDZXFJBAXRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butylphenazine and Substituted Phenazines

Strategies for Regioselective Phenazine (B1670421) Synthesis

Regioselectivity is paramount when synthesizing unsymmetrically substituted phenazines. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Modern palladium-catalyzed reactions, in particular, have enabled the efficient and controlled synthesis of complex phenazine derivatives that were previously difficult to access. clockss.org

Buchwald-Hartwig Coupling Approaches to Phenazine Precursors

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the synthesis of carbon-nitrogen bonds and is a powerful tool for constructing phenazine precursors. wikipedia.orgnih.gov This method can be applied in two primary ways to generate the necessary diarylamine intermediate for phenazine synthesis.

One approach involves the palladium-catalyzed double N-arylation or "ligation" of two substituted 2-bromoaniline (B46623) molecules. clockss.orgnih.gov This homocoupling strategy, followed by an in situ oxidation, directly yields symmetrically substituted phenazines. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, and base (e.g., Cs₂CO₃), are critical for achieving high yields. nih.gov A variety of phosphine ligands, such as BINAP, have proven effective, with the optimal ligand often depending on the specific substrate. clockss.orgnih.gov

A second, more versatile approach for creating unsymmetrical phenazines involves the cross-coupling of a substituted nitroaniline with a substituted bromo-nitrobenzene derivative. uj.edu.pl For instance, the Buchwald-Hartwig coupling of a 4,5-dialkoxy-2-nitroaniline with a compound like 2-bromo-4-(tert-butyl)-1-nitrobenzene (B8256118) yields a bis(2-nitrophenyl)amine (B107571) derivative. uj.edu.pl This intermediate contains the complete carbon and nitrogen framework and the desired substitution pattern, primed for the subsequent cyclization step. This method offers high regioselectivity, as the final substituent positions are determined by the initial choice of the aniline (B41778) and bromo-nitrobenzene coupling partners. uj.edu.placs.org

Table 1: Examples of Substituted Phenazines via Buchwald-Hartwig Dimerization of Bromoanilines

| Entry | Bromoaniline Substrate | Phosphine Ligand | Yield (%) | Resulting Phenazine |

|---|---|---|---|---|

| 1 | 2-Bromoaniline | BINAP | 95 | Phenazine |

| 2 | 2-Bromo-3-methylaniline | XPhos | 92 | 1,6-Dimethylphenazine |

| 3 | 2-Bromo-6-methylaniline | SPhos | 92 | 1,6-Dimethylphenazine |

Data sourced from Winkler et al. clockss.org

Jourdan-Ullmann Coupling for Phenazine Core Construction

The Jourdan-Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds, typically between an aryl halide and an amine. numberanalytics.comrsc.org While palladium catalysis has become more common, the Jourdan-Ullmann approach remains relevant for phenazine synthesis. A modern synthetic pathway can take advantage of a Jourdan-Ullmann/sodium borohydride (B1222165) ring-closure strategy to prepare phenazine derivatives. researchgate.net This method is particularly useful in the synthesis of phenazine-1-carboxylic acid (PCA) and its analogues, which are important naturally occurring phenazines. researchgate.net The process involves the initial copper-catalyzed coupling to form a diarylamine precursor, followed by a reductive cyclization to construct the phenazine heterocycle. researchgate.net

Tandem Reduction-Oxidation Cyclization Protocols for Phenazine Formation

A highly effective and common method for forming the phenazine ring from diarylamine precursors is a tandem reduction-oxidation sequence. uj.edu.plsmolecule.com This protocol is the typical follow-up step to a Buchwald-Hartwig coupling that produces a bis(2-nitrophenyl)amine intermediate. uj.edu.placs.org

The first step is the reduction of the two nitro groups on the diarylamine precursor to form a bis(2-aminophenyl)amine. This is often achieved through catalytic hydrogenation using palladium on charcoal (Pd/C) with a hydrogen source like sodium borohydride (NaBH₄) or under a hydrogen atmosphere. smolecule.com

Oxidative Ligation of Aromatic Rings in Phenazine Synthesis

The concept of "oxidative ligation" provides a strategic framework for viewing phenazine synthesis as the joining of two separate aromatic rings. clockss.org This can be achieved through a palladium-catalyzed double Buchwald-Hartwig amination of substituted 2-bromoanilines, followed by an in situ oxidation. clockss.orgresearchgate.net This process effectively "ligates" or stitches together two aniline units to form the tricyclic phenazine core. clockss.org This strategy offers a high degree of regiochemical control, allowing for the synthesis of disubstituted phenazines that are difficult to prepare using classical methods. clockss.org For example, the reaction of two different aniline derivatives, by carefully selecting substituents that modulate electronic properties and reactivity, can lead to the formation of unsymmetrical phenazines. nih.gov

Enzymatic approaches using laccase catalysts also represent a form of oxidative ligation. Laccases can catalyze the oxidation of aromatic amines, initiating radical-cationic processes that can lead to the formation of new C-N and C-C bonds, ultimately resulting in cyclized, dimeric structures like phenazines. mdpi.com

Precursor Synthesis and Functionalization for 2-Tert-butylphenazine Derivatives

The synthesis of a specifically substituted compound like this compound hinges on the preparation of appropriately functionalized precursors. The tert-butyl group must be introduced onto one of the aromatic rings before the construction of the central phenazine heterocycle.

Synthesis of Substituted Nitroanilines and Bromoanilines as Key Intermediates

The key intermediates for synthesizing this compound via modern coupling strategies are substituted nitroanilines and bromoanilines. A crucial precursor is 2-bromo-4-(tert-butyl)-1-nitrobenzene. uj.edu.pl The synthesis of such molecules typically involves standard electrophilic aromatic substitution reactions. For example, the synthesis of 2-bromo-3-nitroaniline (B1315865) involves the nitration of aniline, followed by a controlled bromination. The synthesis of a precursor for this compound would likely start with tert-butylbenzene (B1681246) or a related aniline. A typical route could involve:

Nitration: Introduction of a nitro group onto the tert-butylated aromatic ring.

Bromination: Introduction of a bromine atom ortho to the nitro group, which is necessary for subsequent cross-coupling reactions.

The resulting 2-bromo-4-(tert-butyl)-1-nitrobenzene can then be coupled with a suitable aniline or nitroaniline derivative (e.g., 2-nitroaniline) using the Buchwald-Hartwig reaction. uj.edu.pl This builds the diarylamine backbone, which is then converted to the final this compound product through the tandem reduction-oxidation cyclization. uj.edu.pl

Table 2: Yields for Key Steps in Regioselective Phenazine Synthesis

| Starting Nitroaniline | Starting Bromo-nitrobenzene | Coupling Yield (%) | Phenazine Formation Yield (%) |

|---|---|---|---|

| 4,5-dialkoxy-2-nitroaniline | 1-bromo-2-nitrobenzene (B46134) | 77-96 | 55 |

| 4,5-dialkoxy-2-nitroaniline | 2-bromo-4-(tert-butyl)-1-nitrobenzene | 92 | 62 |

Data adapted from studies on substituted phenazine synthesis. uj.edu.pl

Introduction of Tert-butyl and Other Alkyl/Alkoxy Groups onto Phenazine Frameworks

The functionalization of the phenazine framework with alkyl and alkoxy groups, particularly the sterically demanding tert-butyl group, is a key step in synthesizing derivatives with tailored properties. Several methods have been developed to achieve this, ranging from classical reactions to modern catalytic approaches.

One effective strategy is the palladium-catalyzed homo-coupling of substituted anilines. For instance, 2,7-di-tert-butylphenazine has been synthesized from 2-bromo-4-tert-butylaniline (B10114) in a 55% yield. clockss.org This method provides a direct route to symmetrically substituted phenazines. Similarly, other functional groups can be introduced, such as in the synthesis of 2,7-dimethoxyphenazine (B3352698) from 2-bromo-5-methoxyaniline, which proceeds with a 72% yield. clockss.org

For nonsymmetrical substitutions, a multi-step approach involving Buchwald-Hartwig amination is often employed. This protocol allows for the coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene derivative that may contain a tert-butyl or other groups. acs.org The resulting bis(2-nitrophenyl)amine intermediate is then reduced, followed by a tandem-like oxidation to form the final phenazine heterocyclic system. acs.org This method has been successfully used to prepare compounds like N-(5-(tert-Butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline. acs.org

Another route to tert-butyl-substituted phenazines involves a Jourdan-Ullmann coupling followed by a reductive ring closure. This has been used to synthesize 7-(tert-butyl)phenazine-1-carboxylic acid. rroij.comrroij.com The initial coupling creates a substituted 2-((phenyl)amino)-3-nitrobenzoic acid, which is then cyclized using a reducing agent like sodium borohydride. rroij.comrroij.com

A novel umpolung strategy provides direct access to 1- and this compound. This method starts from a 2-(3-(tert-butyl)phenyl)-2,3-dihydro-1H-benzo[d] acs.orgresearchgate.netresearchgate.netdiazaborole substrate, which undergoes silver-oxide-mediated oxidative cyclization. rsc.org The introduction of various alkyl and alkoxy groups has also been demonstrated in the synthesis of pyrido[4,3-a]phenazines, where derivatives like 10-butylpyrido[4,3-a]phenazine and 10-methoxypyrido[4,3-a]phenazine were prepared in high yields. mdpi.com

Table 1: Selected Synthetic Methods for Alkyl/Alkoxy-Substituted Phenazines

| Target Compound | Starting Material(s) | Key Reaction/Reagents | Yield | Reference |

| 2,7-Di-tert-butylphenazine | 2-Bromo-4-tert-butylaniline | Palladium-catalyzed homo-coupling | 55% | clockss.org |

| 2,7-Dimethoxyphenazine | 2-Bromo-5-methoxyaniline | Palladium-catalyzed homo-coupling | 72% | clockss.org |

| 7-(tert-butyl)phenazine-1-carboxylic acid | 2-bromo-3-nitrobenzoic acid, 4-tert-butylaniline | Jourdan-Ullmann coupling, then NaBH₄ reductive cyclization | 70% | rroij.comrroij.com |

| This compound | 2-(3-(tert-butyl)phenyl)-2,3-dihydro-1H-benzo[d] acs.orgresearchgate.netresearchgate.netdiazaborole | Ag₂O-mediated oxidative cyclization | N/A | rsc.org |

| 10-Butylpyrido[4,3-a]phenazine | o-Nitrosodiarylamine derived from 5-nitroisoquinoline | Reductive cyclization | 83-86% | mdpi.com |

| 10-Methoxypyrido[4,3-a]phenazine | o-Nitrosodiarylamine derived from 5-nitroisoquinoline | Reductive cyclization | 91-96% | mdpi.com |

| 7-tert-Butyl-2-isobutoxy-3-methoxyphenazine | N-(5-(tert-Butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline | Reduction, then oxidative cyclization | N/A | acs.org |

Novel Synthetic Routes and Mechanistic Investigations in Phenazine Formation

Beyond direct functionalization, significant research has focused on developing novel and more efficient methods for constructing the core phenazine ring system itself. These include electrochemical pathways and alternative ring-closure strategies that offer milder conditions and unique mechanistic insights.

Electrochemical Synthesis Pathways for Phenazines

Electrochemical synthesis has emerged as a powerful and green alternative for preparing phenazines under mild reaction conditions. acs.orgacs.org One prominent method involves the electro-oxidative ring contraction of 10,11-dihydro-5H-dibenzo[b,e] acs.orgacs.orgdiazepines. This process utilizes inexpensive graphite (B72142) electrodes and lithium perchlorate (B79767) as the electrolyte, with aerial oxygen acting as the oxidant, thus avoiding toxic chemical oxidants. acs.org The reaction proceeds via the scission of C–C and C–N bonds to yield a diverse range of phenazine derivatives in good yields. acs.org

Other electrochemical protocols have also been established:

Direct Electro-oxidation : Dihydrophenazines can be directly oxidized at the anode to form the corresponding phenazines. acs.org

Electro-dimerization : Substituted o-phenylenediamines can undergo electro-oxidative dimerization to produce diamino phenazines. acs.orgacs.org

Condensation with Electro-generated Quinones : The electrochemical oxidation of hydroquinones, such as 2,3-dimethylhydroquinone, can generate quinone intermediates in situ, which then react with o-phenylenediamines to form the phenazine ring system. researchgate.net

These methods represent a significant advance, often circumventing the need for harsh reagents and expensive catalysts typically used in traditional phenazine syntheses. acs.orgresearchgate.net

Table 2: Overview of Electrochemical Routes to Phenazines

| Synthetic Strategy | Starting Material(s) | Key Features | Reference |

| Electro-oxidative Ring Contraction | 10,11-dihydro-5H-dibenzo[b,e] acs.orgacs.orgdiazepines | Uses aerial oxygen as oxidant; graphite electrodes; mild conditions. | acs.orgacs.org |

| Direct Electro-oxidation | Dihydrophenazines | Direct conversion to phenazines. | acs.org |

| Electro-dimerization | o-Phenylenediamines | Forms diamino phenazine derivatives. | acs.org |

| Condensation with in situ Quinones | Hydroquinones, o-phenylenediamines | Electrochemical oxidation of hydroquinone (B1673460) to form reactive intermediate. | researchgate.net |

Exploration of Alternative Ring-Closure Pathways for Phenazine Derivatives

Research into the fundamental ring-closure step has yielded several innovative synthetic pathways that deviate from classical condensation reactions. These methods often provide improved regioselectivity or access to complex phenazine structures.

Enzyme-Mediated Synthesis: Laccase enzymes have been utilized to mediate the formation of phenazines in aqueous solutions. nih.govacs.org The reaction involves the oxidative coupling of o-substituted arylamines with 2,5-dihydroxybenzoic acid derivatives, followed by cyclization to yield the phenazine core. acs.org This biocatalytic approach offers an environmentally benign route to these heterocycles.

Intramolecular Buchwald-Hartwig N-Arylation: For a highly regioselective synthesis of disubstituted phenazines, an intramolecular Buchwald-Hartwig cross-coupling reaction is effective. arkat-usa.org This strategy has been successfully applied to create 2,8-disubstituted phenazines, a substitution pattern that can be difficult to achieve selectively with other methods. arkat-usa.org

Reductive Cyclization of Diphenylamines: A common and versatile method involves the reductive cyclization of 2-nitrodiphenylamine (B16788) precursors. acs.org Reagents such as sodium borohydride can efficiently promote this ring closure. rroij.comrroij.com This pathway is a key step in the synthesis of phenazine-1-carboxylic acid (PCA) and its analogues from Jourdan-Ullmann coupling products. rroij.com

Unimolecular Rearrangements: Mechanistic studies have explored the formation of phenazines from the unimolecular decomposition of nitro-substituted diphenylamines (NDPA). acs.org Intramolecular hydrogen transfer followed by further rearrangements can afford the phenazine structure, offering a pathway that does not rely on bimolecular condensation. acs.org

Oxidative Cyclization of Diazaboroles: A novel route involves the use of 2-aryl-2,3-dihydro-1H-benzo[d] acs.orgresearchgate.netresearchgate.netdiazaboroles as precursors. rsc.org Treatment of these compounds with an oxidant like silver(I) oxide (Ag₂O) at elevated temperatures triggers an oxidative cyclization, leading to the formation of substituted phenazines. rsc.org

Table 3: Summary of Alternative Ring-Closure Pathways for Phenazines

| Ring-Closure Strategy | Precursor Type | Key Reagents/Catalysts | Key Feature | Reference |

| Laccase-Mediated Cyclization | o-Arylamines, Dihydroxybenzoic acids | Laccase enzyme, O₂ | Biocatalytic, aqueous conditions | nih.govacs.org |

| Intramolecular Buchwald-Hartwig | Diaryl- or anilino-bromoaryl amines | Palladium catalyst | High regioselectivity for disubstitution | arkat-usa.org |

| Reductive Cyclization | 2-Nitrodiphenylamines | Sodium borohydride (NaBH₄) | Widely used for PCA and analogues | rroij.comrroij.comacs.org |

| Unimolecular Rearrangement | Nitro-diphenylamines | Heat | Intramolecular decomposition pathway | acs.org |

| Oxidative Cyclization | 2-Aryl diazaboroles | Silver(I) oxide (Ag₂O) | Novel route from organoboron precursors | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butylphenazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. azooptics.comemerypharma.com For phenazine (B1670421) derivatives, NMR allows for the precise assignment of protons and carbons within the aromatic framework.

Proton (¹H) NMR Spectroscopic Analysis of Phenazine Derivatives

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In phenazine systems, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. clockss.org The introduction of a substituent, such as a tert-butyl group, induces changes in the chemical shifts of the nearby protons due to its electronic and steric effects.

For the related compound, 2,7-di-tert-butylphenazine, the aromatic protons appear as a multiplet in the range of δ 8.14-8.18 ppm and a doublet of doublets at δ 7.94 ppm. clockss.org The eighteen equivalent protons of the two tert-butyl groups exhibit a sharp singlet at approximately δ 1.50 ppm. clockss.org In the case of the parent phenazine, the protons on the two equivalent benzene (B151609) rings show as a multiplet between δ 8.27 and 7.86 ppm. clockss.org

For 2-tert-butylphenazine, one would expect a more complex pattern of aromatic signals due to the loss of symmetry compared to the di-substituted analog. The protons on the unsubstituted ring would likely resemble those of phenazine, while the protons on the substituted ring would show distinct shifts influenced by the tert-butyl group. The nine protons of the tert-butyl group are expected to appear as a singlet in the upfield region, characteristic of alkyl protons.

Table 1: Representative ¹H NMR Data for Phenazine Derivatives in CDCl₃

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenazine clockss.org | Aromatic H | 8.27 | dd |

| Aromatic H | 7.86 | dd | |

| 2,7-Di-tert-butylphenazine clockss.org | Aromatic H | 8.14-8.18 | m |

| Aromatic H | 7.94 | dd | |

| -C(CH₃)₃ | 1.50 | s | |

| 7-(tert-butyl)phenazine-1-carboxylic acid rroij.comrroij.com | Aromatic H | 8.87 | m |

| Aromatic H | 8.43 | m | |

| Aromatic H | 8.17-8.11 | m | |

| Aromatic H | 8.08 | dd | |

| Aromatic H | 7.97 | m | |

| -C(CH₃)₃ | 1.49 | s |

Carbon (¹³C) NMR Spectroscopic Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon framework of a molecule. slideshare.net The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of individual carbon signals. azooptics.com In phenazine systems, the aromatic carbons generally resonate between δ 120 and 155 ppm.

For 2,7-di-tert-butylphenazine, the ¹³C NMR spectrum in CDCl₃ shows signals for the aromatic carbons at δ 153.5, 143.5, 142.5, 130.3, 128.9, and 124.2 ppm. clockss.org The quaternary carbon of the tert-butyl group appears at δ 35.7 ppm, and the methyl carbons resonate at δ 31.0 ppm. clockss.org The parent phenazine shows aromatic carbon signals at δ 143.8, 130.7, and 129.9 ppm. clockss.org

For this compound, a greater number of distinct aromatic carbon signals would be anticipated due to its lower symmetry. The carbon atom directly attached to the tert-butyl group would be significantly shifted, as would the adjacent carbons.

Table 2: Representative ¹³C NMR Data for Phenazine Derivatives in CDCl₃

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenazine clockss.org | Aromatic C | 143.8, 130.7, 129.9 |

| 2,7-Di-tert-butylphenazine clockss.org | Aromatic C | 153.5, 143.5, 142.5, 130.3, 128.9, 124.2 |

| C (CH₃)₃ | 35.7 | |

| -C(C H₃)₃ | 31.0 | |

| 7-(tert-butyl)phenazine-1-carboxamide rroij.com | Aromatic C, C=O | 166.9, 154.9, 143.7, 143.5, 140.7, 140.6, 135.5, 134.3, 131.9, 129.9, 129.0, 128.6, 124.2 |

| C (CH₃)₃ | 35.8 | |

| -C(C H₃)₃ | 30.9 |

Two-Dimensional NMR Techniques for Complex Phenazine Structures

For complex molecules like substituted phenazines, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable in these cases. emerypharma.com

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying adjacent protons in the aromatic rings. emerypharma.com

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for linking different fragments of the molecule, such as connecting the tert-butyl protons to the carbons of the phenazine core. emerypharma.com

The use of these techniques is standard in the characterization of novel phenazine derivatives to ensure unambiguous assignment of all proton and carbon signals. acs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. msu.edu It is a crucial tool for determining the molecular weight of a compound and for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. uni-saarland.de This is particularly important for confirming the identity of a newly synthesized compound. For 2,7-di-tert-butylphenazine (C₂₀H₂₄N₂), the calculated mass for the protonated molecule [M+H]⁺ is 293.2018, and the experimentally found value was 293.2011, confirming its molecular formula. clockss.org For the parent phenazine (C₁₂H₈N₂), the calculated [M+H]⁺ is 181.0766, with a found value of 181.0735. clockss.org For this compound (C₁₆H₁₆N₂), the expected exact mass would be a key parameter for its identification. The fragmentation pattern in the mass spectrum can also provide structural information, often showing the loss of a methyl group from the tert-butyl substituent. researchgate.netdocbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and the electronic properties of a molecule, respectively. itwreagents.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. itwreagents.com The resulting spectrum provides a "fingerprint" of the molecule and reveals the presence of specific functional groups. For phenazine and its derivatives, characteristic IR absorption bands include those for aromatic C-H stretching (around 3050 cm⁻¹) and C=C/C=N ring stretching (in the 1400-1650 cm⁻¹ region). clockss.orgthieme-connect.deastrochem.org The spectrum of 2,7-di-tert-butylphenazine shows strong bands at 2957 and 2870 cm⁻¹ corresponding to the C-H stretching of the tert-butyl groups, and aromatic ring vibrations are observed in the 1400-1630 cm⁻¹ range. clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. itwreagents.com The absorption spectrum is characteristic of the chromophore, which for phenazines is the extended conjugated π-system. upi.edu Phenazine itself exhibits characteristic absorption bands. The introduction of substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity. researchgate.net The UV-Vis spectrum of phenazine derivatives typically shows strong absorptions in the UV region. acs.org

Vibrational Spectroscopic Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com The FTIR spectrum of this compound is characterized by a combination of vibrations arising from the phenazine core and the tert-butyl substituent.

The vibrational frequencies of the parent phenazine molecule have been studied both experimentally in an argon matrix and theoretically. astrochem.org These studies provide a solid foundation for interpreting the spectrum of this compound. The introduction of a tert-butyl group is expected to introduce new vibrational modes and shift the frequencies of the phenazine ring vibrations.

Key vibrational modes for the phenazine ring include C-H stretching, C-N stretching, and ring stretching and deformation modes. The tert-butyl group will introduce characteristic C-H stretching and bending vibrations. For instance, the FTIR spectrum of tert-butylhydroquinone (B1681946) shows characteristic bands for the gem-dimethyl group and O-C aromatic vibrations, which can be used as a reference for the tert-butyl group in this compound. researchgate.net

A detailed assignment of the expected vibrational frequencies for this compound can be extrapolated from the data on phenazine and related tert-butylated compounds.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Origin |

| 3100-3000 | C-H stretching | Aromatic C-H bonds of the phenazine ring |

| 2970-2950 | Asymmetric C-H stretching | Methyl groups of the tert-butyl substituent |

| 2870-2860 | Symmetric C-H stretching | Methyl groups of the tert-butyl substituent |

| 1620-1580 | C=C stretching | Aromatic ring of the phenazine core |

| 1520-1480 | C=N stretching | Heterocyclic ring of the phenazine core |

| 1470-1450 | Asymmetric C-H bending | Methyl groups of the tert-butyl substituent |

| 1390-1365 | Symmetric C-H bending (umbrella mode) | tert-butyl group |

| 1350-1340 | C-N stretching | Phenazine ring |

| 850-750 | C-H out-of-plane bending | Aromatic C-H bonds of the phenazine ring |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy, covering the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of phenazine and its derivatives is characterized by distinct absorption bands corresponding to π-π* and n-π* transitions.

The electronic spectra of mono-substituted phenazinium derivatives have been studied, revealing the influence of substituents on the absorption maxima. nih.gov The introduction of an electron-donating group, such as a tert-butyl group, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenazine. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.

The parent phenazine molecule exhibits characteristic absorption bands in the UV and visible regions. nih.govacs.org The spectrum of this compound is expected to show similar features, with shifts in the peak positions and changes in molar absorptivity due to the electronic effect of the tert-butyl group. Polar solvents are also known to shift the wavelength of absorption to the red relative to non-polar solvents in phenazine derivatives, indicating that the observed bands have a more charged excited state. researchgate.net

Table 2: Expected Electronic Absorption Maxima (λmax) for this compound

| Wavelength Range (nm) | Transition Type | Description |

| ~250 | π-π | High-energy transition within the aromatic system. |

| ~360 | π-π | Lower-energy transition within the aromatic system. |

| ~420 | n-π* | Transition involving non-bonding electrons on the nitrogen atoms. This band is typically weak. |

Note: This table is predictive and based on data from analogous compounds. nih.govnih.govresearchgate.net Actual experimental values will depend on the solvent used.

The study of the electronic properties of phenazine and its derivatives is crucial for understanding their potential in applications such as organic electronic devices. nih.govacs.org The substitution with a tert-butyl group can subtly tune these properties.

Computational Chemistry and Theoretical Investigations of 2 Tert Butylphenazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules like phenazine (B1670421) derivatives. scispace.comarxiv.orgwarwick.ac.uk DFT methods are, in principle, exact and are based on the electron density distribution rather than the complex many-electron wave function, offering a balance between computational cost and accuracy. scispace.comwarwick.ac.uk This approach is widely used to understand the electronic properties of solids, surfaces, and molecules. scispace.com DFT calculations, particularly using generalized gradient approximations (GGA), have been shown to accurately describe the electronic structure of complex systems. aps.org For open-shell molecules, such as certain transition metal complexes or radicals, DFT provides a framework for understanding their electronic structure and magnetic properties by considering the spin density. tu-braunschweig.de

High-throughput DFT calculations have been employed to investigate the properties of a large number of phenazine derivatives. rsc.org These studies are crucial for designing new materials with specific electronic properties, for instance, for applications in redox flow batteries. rsc.orgnih.govacs.org By systematically modifying the functional groups on the phenazine core, researchers can tune the electronic characteristics of the molecules. rsc.org

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines a molecule's electronic and optical properties. schrodinger.com This HOMO-LUMO gap is essentially the lowest energy electronic excitation possible for a molecule and can be correlated with its chemical reactivity and kinetic stability. schrodinger.comwuxibiology.com

DFT calculations are a common method for computing the HOMO-LUMO energy gap. schrodinger.comresearchgate.net The energy of this gap can provide information about the wavelengths a compound will absorb, which can be experimentally verified using UV-Vis spectroscopy. schrodinger.com For phenazine derivatives, the HOMO and LUMO are typically delocalized over the entire π-system of the molecule. rsc.org

Studies on various phenazine derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, generally leading to a smaller HOMO-LUMO gap. For example, a high-throughput DFT study on 200 phenazine derivatives revealed that the addition of electron-donating amino groups or electron-withdrawing cyano groups could significantly modify redox potentials, which are related to the frontier orbital energies. rsc.org

A benchmarking study on various DFT functionals found that the ωB97XD functional provides accurate HOMO-LUMO energy gap predictions for helicenes containing thiophene, selenophene, and tellurophene (B1218086) units. nih.gov While specific data for 2-tert-butylphenazine is not detailed in these studies, the principles apply. The tert-butyl group is a weak electron-donating group, which would be expected to slightly raise the HOMO energy level compared to the parent phenazine molecule, thus subtly influencing its HOMO-LUMO gap.

Table 1: Calculated HOMO-LUMO Gap for Representative Phenazine Derivatives (Illustrative Data)

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Gap (eV) |

| Phenazine | None | -6.2 | -3.5 | 2.7 |

| 2-Aminophenazine | -NH₂ | -5.8 | -3.4 | 2.4 |

| 2-Nitrophenazine | -NO₂ | -6.8 | -4.2 | 2.6 |

| This compound | -C(CH₃)₃ | -6.1 | -3.45 | 2.65 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted aromatic systems. Actual values would require specific DFT calculations for each molecule.

Conceptual DFT provides powerful tools to understand and predict the reactivity of different sites within a molecule. researchgate.net Local electrophilicity (ωk) and nucleophilicity (Nk) indices are used to identify the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.netrsc.org These local reactivity descriptors can be calculated from the global electrophilicity (ω) and nucleophilicity (N) indices and the Fukui functions. researchgate.net

The local reactivity difference index (Rk = ωk - Nk) has been proposed to determine the most electrophilic and nucleophilic centers in a molecule, offering a way to predict local reactivity activation. researchgate.netrsc.org A positive Rk value at a specific atomic site indicates electrophilic character, while a negative value signifies nucleophilic character. researchgate.net An ambiphilic center, which can react with both electrophiles and nucleophiles, can also be identified. researchgate.net

For the phenazine core, the nitrogen atoms are generally the most nucleophilic centers due to the presence of lone pair electrons, making them susceptible to protonation or attack by electrophiles. Conversely, the carbon atoms of the aromatic rings, influenced by the electron-withdrawing nature of the nitrogen atoms, are potential electrophilic sites. The introduction of a tert-butyl group at the 2-position would locally increase the electron density, potentially enhancing the nucleophilicity of the adjacent ring carbons and slightly modifying the electrophilicity of other positions.

Table 2: Illustrative Local Reactivity Indices for Phenazine

| Atomic Site | ωk (Electrophilicity) | Nk (Nucleophilicity) | Rk (Reactivity Difference) | Predicted Character |

| N(5) | 0.8 | 1.5 | -0.7 | Nucleophilic |

| C(2) | 1.2 | 0.5 | +0.7 | Electrophilic |

| C(1) | 1.1 | 0.6 | +0.5 | Electrophilic |

Note: This table presents hypothetical values to illustrate the concept of local reactivity indices for the phenazine scaffold. Precise values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis of Phenazine Assemblies

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. plos.org MD simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of molecules in various environments. researchgate.netresearchgate.net

For phenazine-based systems, MD simulations have been used to investigate the stability of enzyme-ligand complexes and the conformational changes that occur upon binding. plos.orgnih.gov For instance, a study on the phenazine biosynthetic protein PhzF used MD simulations to understand its catalytic mechanism, revealing flexibility in the active site that is not apparent from static crystal structures. plos.org In another study, MD simulations were employed to assess the binding stability of phenazine derivatives as potential inhibitors for the Trypanosoma cruzi triosephosphate isomerase. nih.gov

In the context of this compound, MD simulations could be used to study its aggregation behavior in solution or in the solid state. The planar structure of the phenazine core promotes π-stacking interactions, which can lead to the formation of molecular assemblies. mdpi.com The bulky tert-butyl group would sterically influence the packing of the molecules, potentially leading to different crystal polymorphs or aggregation patterns compared to unsubstituted phenazine. MD simulations can help to understand these packing arrangements and the resulting intermolecular forces, which are crucial for predicting the material properties of organic semiconductors.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). researchgate.netmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Several studies have demonstrated the good correlation between theoretical and experimental spectroscopic data for phenazine derivatives. mdpi.comiaea.org For example, DFT calculations have been used to assign the vibrational frequencies and NMR chemical shifts of newly synthesized phenazines. mdpi.comnih.govresearchgate.net In one study, the calculated ¹³C-NMR data for a phenazine derivative helped to distinguish between possible tautomeric forms. researchgate.net

For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. The chemical shifts would be influenced by the electronic effects of the tert-butyl group. Similarly, its UV-Vis absorption spectrum could be calculated using Time-Dependent DFT (TD-DFT). The main absorption bands in phenazines are typically due to n-π* and π-π* transitions. mdpi.com The position and intensity of these bands would be modulated by the tert-butyl substituent. Validation of these computational predictions with experimentally obtained spectra would provide a high degree of confidence in the structural assignment.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Phenazine Derivative (Example)

| Spectroscopic Data | Predicted (DFT) | Experimental |

| ¹H NMR (δ, ppm) C1-H | 8.25 | 8.20 |

| ¹³C NMR (δ, ppm) C-2 | 143.5 | 143.2 |

| UV-Vis λmax (nm) | 255, 368 | 252, 365 |

| IR Freq. (cm⁻¹) C=N stretch | 1630 | 1625 |

Note: This table is an illustrative example based on data for phenazine systems to show the typical agreement between calculated and experimental values.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a crucial tool for elucidating the step-by-step pathways of chemical reactions. fiveable.meoregonstate.edu By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely mechanism. scielo.brrsc.orgchemrxiv.org

Computational studies have been applied to understand the synthesis of phenazine derivatives. mdpi.com For instance, the mechanism of oxidative condensation of anilines to form phenazines can be investigated using DFT. These calculations can help rationalize the observed product distribution and optimize reaction conditions. mdpi.com One study postulated a pathway for the formation of unsymmetrical phenazines involving the generation of free radical intermediates. mdpi.com

The synthesis of this compound typically involves the condensation of 4-tert-butyl-1,2-diaminobenzene with 1,2-benzoquinone (B1198763) or a related precursor. DFT calculations could be used to model this reaction, investigating the key steps such as the initial nucleophilic attack, subsequent cyclization, and final aromatization. Such a study would provide insights into the reaction kinetics and thermodynamics, helping to understand factors that influence the reaction yield and selectivity. By comparing different possible pathways, the most energetically favorable route can be identified, offering a detailed molecular-level picture of the transformation. oregonstate.edu

Electrochemical Behavior and Redox Properties of 2 Tert Butylphenazine Systems

Cyclic Voltammetry Studies of Phenazine (B1670421) Oxidation and Reduction

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. ossila.comals-japan.compineresearch.com It provides valuable information on the reversibility of electron transfer processes, the stability of redox species, and the potentials at which oxidation and reduction occur. ossila.comals-japan.compineresearch.com In the context of phenazine and its derivatives, CV studies are crucial for understanding their electron-accepting and donating capabilities.

The general electrochemical behavior of phenazines involves the transfer of electrons to and from the heterocyclic aromatic structure. researchgate.net The CV of a simple phenazine typically shows reversible or quasi-reversible redox waves corresponding to the formation of a radical anion and subsequently a dianion upon reduction, and a radical cation and dication upon oxidation. The exact nature of these processes is highly dependent on the solvent, electrolyte, and the presence of any substituents on the phenazine core. researchgate.net

Investigation of Irreversible Electrochemical Processes in Phenazine Oxidation

While the reduction of phenazines is often a reversible process, their oxidation can exhibit irreversibility. This irreversibility suggests that the electron transfer is coupled with a chemical reaction, a mechanism often referred to as an EC (electrochemical-chemical) process. mdpi.com The cation radicals or dications formed during the oxidation of the phenazine ring can be highly reactive and may undergo subsequent chemical reactions, such as dimerization, polymerization, or reaction with the solvent or electrolyte. mdpi.com

For instance, studies on similar heterocyclic N-oxide compounds have shown that the initial oxidation product can be unstable, leading to follow-up chemical reactions that result in an irreversible wave in the cyclic voltammogram. mdpi.com The nature of these follow-up reactions is a critical area of investigation as it determines the stability and potential applications of these compounds in their oxidized states.

Influence of Scan Rate and Concentration on Electrochemical Response

The scan rate and concentration of the analyte are key parameters in cyclic voltammetry that provide insights into the nature of the electrochemical processes. als-japan.com For a simple, reversible diffusion-controlled redox process, the peak current is directly proportional to the square root of the scan rate, and the peak potentials are independent of the scan rate. als-japan.com

Deviations from this ideal behavior can indicate the presence of coupled chemical reactions or adsorption processes. als-japan.com For instance, in an ECE-type mechanism (electron transfer followed by a chemical reaction and another electron transfer), the current function may decrease with an increasing scan rate. mdpi.com Furthermore, the ratio of the anodic to cathodic peak currents can also vary with the scan rate, providing further evidence for the instability of the electrochemically generated species. mdpi.com

Studies on various organic compounds have shown that increasing the concentration of the analyte can sometimes lead to changes in the cyclic voltammogram, such as the appearance of new peaks, which may be indicative of aggregation or the formation of intermolecular products. mdpi.com

Redox Potentials and Electron Transfer Mechanisms in Phenazine Derivatives

The redox potentials of phenazine derivatives are a key indicator of their thermodynamic stability and their ability to act as oxidizing or reducing agents. These potentials are not fixed values but are influenced by a variety of factors, including the molecular structure and the surrounding chemical environment.

The electron transfer mechanism for phenazines typically involves the stepwise addition or removal of electrons. In aprotic media, this often occurs as two separate one-electron transfer steps. In protic media, the electron transfer can be coupled with proton transfer, leading to more complex multi-electron, multi-proton processes. pineresearch.com

Role of Substituents, such as the Tert-butyl Group, on Phenazine Redox Behavior

Substituents on the phenazine ring play a crucial role in modulating its redox properties. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—has a significant impact on the redox potentials. pineresearch.com

Electron-donating groups, such as the tert-butyl group, increase the electron density on the phenazine ring. This makes the molecule easier to oxidize (lowers the oxidation potential) and harder to reduce (makes the reduction potential more negative). Conversely, electron-withdrawing groups have the opposite effect. pineresearch.com

A systematic study on a large number of phenazine derivatives has shown a clear correlation between the electronic properties of the substituents and the resulting redox potentials. pineresearch.com The position of the substituent on the phenazine ring also influences its effect on the redox behavior. pineresearch.com The presence of a bulky tert-butyl group can also introduce steric effects that may influence the planarity of the molecule and the kinetics of electron transfer. mdpi.com

Table 1: Expected Influence of Substituents on Phenazine Redox Potentials

| Substituent Type | Effect on Oxidation Potential | Effect on Reduction Potential | Example |

| Electron-Donating | Decreases (easier to oxidize) | Becomes more negative (harder to reduce) | -CH₃, -OCH₃, -t-butyl |

| Electron-Withdrawing | Increases (harder to oxidize) | Becomes more positive (easier to reduce) | -NO₂, -CN, -Cl |

This table provides a generalized overview based on established principles of physical organic chemistry and electrochemical studies of substituted aromatic systems.

Electrocatalytic Applications and Underlying Mechanisms involving Phenazines

Phenazine derivatives have shown significant promise in various electrocatalytic applications due to their robust redox activity. rsc.orgscielo.br They can act as electron mediators, facilitating electron transfer between an electrode and a substrate that would otherwise react slowly at the electrode surface.

One notable application is in the oxygen reduction reaction (ORR), which is a key process in fuel cells. rsc.org Phenazine-modified carbon surfaces have been developed as active catalysts for the ORR in alkaline electrolytes. rsc.org The catalytic activity can be tuned by introducing different functional groups onto the phenazine structure, thereby altering its electronic properties and interaction with oxygen. rsc.org

Phenazine-based compounds have also been utilized as solid-state redox mediators in decoupled water splitting for hydrogen production. scielo.br In this application, the phenazine compound is first electrochemically reduced, storing protons and electrons. In a subsequent step, it is oxidized to release hydrogen gas. This process allows for the separate production of hydrogen and oxygen, which can enhance safety and efficiency. scielo.br The high specific capacity and excellent cycling stability of some phenazine-based materials make them particularly suitable for this application. scielo.br The underlying mechanism involves the fast kinetics of the proton-coupled electron transfer processes within the π-conjugated aromatic structure of the phenazine. scielo.br

Reactivity Studies and Derivatization Strategies of the Phenazine Core

Functionalization at Peripheral Positions of 2-Tert-butylphenazine

While specific studies on the functionalization of this compound are not extensively documented, the general reactivity of the phenazine (B1670421) core provides a strong indication of the possible transformations. The tert-butyl group, being an electron-donating and sterically bulky substituent, would be expected to influence the regioselectivity and rate of these reactions.

The introduction of carboxylic acid groups onto the phenazine scaffold is a key strategy for creating derivatives with enhanced solubility and providing a handle for further functionalization, such as amidation. rroij.comresearchgate.netrroij.com A common precursor for many phenazine derivatives is phenazine-1-carboxylic acid (PCA). rroij.comrroij.comnih.gov The synthesis of PCA and its derivatives can be achieved through various methods, including the Jourdan-Ullmann condensation followed by a sodium borohydride-mediated ring-closure. rroij.comrroij.com This approach allows for the rapid synthesis of diverse PCA analogues from commercially available anilines. rroij.comrroij.com

Further diversification can be achieved by converting the carboxylic acid group into other functionalities. For instance, Curtius rearrangement of PCA derivatives using diphenylphosphoryl azide (B81097) (DPPA) can yield 1-aminophenazine derivatives. rroij.comrroij.com Amidation reactions, coupling the carboxylic acid with various amines, are also a straightforward method to generate a library of phenazine-1-carboxamides. researchgate.net

The following table summarizes a synthetic route to phenazine-1-carboxylic acid derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| Substituted anilines | Jourdan-Ullmann condensation, then NaBH4 ring-closure | Phenazine-1-carboxylic acid analogues | rroij.comrroij.com |

| Phenazine-1-carboxylic acids | DPPA, H2O | 1-Aminophenazines | rroij.comrroij.com |

| Phenazine-1-carboxylic acids | Various amines, coupling agents | Phenazine-1-carboxamides | researchgate.net |

This table illustrates general synthetic strategies for phenazine-1-carboxylic acid and its derivatives, which are applicable to the broader class of phenazines.

Alkylation and alkoxylation are important methods for modifying the electronic and steric properties of the phenazine core. acs.orgrsc.orgmdpi.com N-alkylation of the phenazine nitrogen atoms can be achieved through various methods. Electrochemical reductive alkylation of phenazine can produce 5,10-dihydro-5,10-dialkylphenazine derivatives. acs.org Chemical alkylating agents like dimethyl sulfate, trimethyloxonium (B1219515) tetrafluoroborate, and methyl iodide have also been used, yielding mono-N-alkylated products with varying efficiencies. mdpi.com

Alkylation can also occur at peripheral carbon positions, often starting from a functionalized phenazine. For example, 1,6-dihydroxyphenazine can be reacted with diiodoalkanes to form ether-linked phenazinophanes. rsc.org Similarly, the alkylation of iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide) can be carried out using alkylating agents like dialkylsulfates in the presence of an alkali. google.com

Alkoxylation, the introduction of an alkoxy group, can be achieved through nucleophilic substitution reactions on appropriately activated phenazine precursors. For instance, the synthesis of 1-(3-carboxypropyloxy)-5-alkylphenazines has been reported. nih.gov

The table below provides examples of alkylation and alkoxylation reactions on the phenazine scaffold.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Phenazine | Electrochemical reduction, alkyl halides | 5,10-Dihydro-5,10-dialkylphenazines | acs.org |

| Phenazine | Dimethyl sulfate | Mono-N-methylphenazinium | mdpi.com |

| 1,6-Dihydroxyphenazine | 1,10-Diiododecane | Ether-linked phenazinophane | rsc.org |

| Iodinin | Dialkylsulfate, alkali | Dialkoxyphenazine-N,N'-dioxides | google.com |

| 5-Alkyl-1-hydroxyphenazine | 3-Carboxypropyl halide | 1-(3-Carboxypropyloxy)-5-alkylphenazine | nih.gov |

This table shows various methods for alkylation and alkoxylation of the phenazine core.

Oxidation Reactions of Phenazine and its Precursors

The phenazine ring system and its precursors are redox-active and can undergo a variety of oxidation reactions. These reactions are central to the biosynthesis of many naturally occurring phenazine derivatives and are also exploited in synthetic chemistry to create complex heterocyclic structures.

The oxidative condensation of o-aminophenols is a key route to phenoxazinones. researchgate.net This reaction can be catalyzed by enzymes like phenoxazinone synthase. researchgate.net The mechanism is believed to involve the initial oxidation of the o-aminophenol to an o-quinone imine intermediate. mdpi.com This electrophilic intermediate then undergoes nucleophilic attack by another molecule of the o-aminophenol, leading to a dimer that subsequently cyclizes and is further oxidized to the phenoxazinone. mdpi.com

Quinone imines are also important intermediates in the synthesis of phenazines. The oxidation of anilines can lead to the formation of N-aryl-p-quinone imines and NN'-diaryl-p-quinone di-imines. rsc.org For example, the oxidation of 3-methoxy-4-tert-butylaniline with potassium ferricyanide (B76249) or silver oxide yields, among other products, various phenazines and, upon chromatographic workup, N-aryl-p-quinone imines. rsc.org The formation of these products can be rationalized by the intermediacy and rearrangement of iminocyclohexadienes. rsc.org

The formation of phenazines often proceeds through radical intermediates. For instance, the biosynthesis of phenazines from chorismic acid is believed to involve radical mechanisms. nih.gov In the chemical synthesis of phenazines, electron paramagnetic resonance (EPR) spectroscopy has been used to detect radical intermediates. researchgate.net For example, in the reaction of perezone (B1216032) with o-phenylenediamine, which affords a phenazine derivative, the formation of unpaired spins observed by EPR is attributed to the conversion of a di(p-phenylenediamine)-p-benzoquinone to its hydroquinone (B1673460) tautomer. researchgate.net

The redox activity of phenazines is also central to their biological function. Phenazines can undergo one-electron reduction to form radical anions. nih.gov These radicals can then react with molecular oxygen to produce superoxide (B77818) radicals, which is a basis for their antibiotic activity. nih.govnih.gov

Strategies for Enhancing Analytical Performance of Phenazine Derivatives via Derivatization

Derivatization is a powerful tool for improving the analytical performance of phenazine derivatives, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comnih.gov By modifying the functional groups of a phenazine derivative, its volatility, thermal stability, and ionization efficiency can be enhanced, leading to improved separation and detection.

For phenazines containing active hydrogen atoms, such as hydroxyl or carboxylic acid groups, silylation is a common derivatization technique. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with a tert-butyldimethylsilyl (TBDMS) group, increasing the volatility and thermal stability of the analyte for GC-MS analysis. sigmaaldrich.com

For phenazines with carbonyl groups, derivatization with reagents like methoxylamine hydrochloride can form methoxime derivatives, which are more stable and provide better chromatographic peak shapes. tcichemicals.com

In LC-MS, derivatization can be used to improve the sensitivity of detection. For example, derivatization with Girard's reagent T can introduce a permanently charged quaternary ammonium (B1175870) group, which significantly enhances the ionization efficiency in electrospray ionization (ESI), leading to lower detection limits. nih.gov

The table below summarizes some derivatization strategies for enhancing the analytical performance of functionalized compounds, which can be applied to phenazine derivatives.

| Functional Group | Derivatization Reagent | Analytical Technique | Benefit | Reference |

| -OH, -COOH, -NH2 | MTBSTFA | GC-MS | Increased volatility and thermal stability | sigmaaldrich.com |

| >C=O | Methoxylamine hydrochloride | GC-MS | Improved peak shape and stability | tcichemicals.com |

| >C=O | Girard's Reagent T | LC-MS/MS | Enhanced ionization efficiency and sensitivity | nih.gov |

This table illustrates general derivatization strategies that can be applied to functionalized phenazines to improve their analysis by chromatographic methods.

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductor Applications

Phenazine (B1670421) derivatives are recognized for their favorable charge transport and light-emitting properties, making them valuable in the field of organic electronics. The incorporation of a tert-butyl group onto the phenazine structure is a strategic approach to fine-tune these properties for specific applications in organic semiconductors, including organic light-emitting diodes (OLEDs) and solar cells. acs.org

While direct studies on 2-tert-butylphenazine for Organic Field-Effect Transistors (OFETs) are not extensively documented, the synthesis of related structures provides insight into its potential. The synthesis of polymers from tert-butyl-o-phenylenediamine can lead to the formation of phenazine-like structures. wiley.com The presence of the tert-butyl group has been noted to cause steric hindrance, which can affect polymerization yields and the resulting polymer structure. wiley.com This steric influence is a critical factor in the design of organic semiconductors, as it affects the intermolecular interactions and the packing of molecules in the solid state, which in turn dictates the charge carrier mobility—a key parameter for OFET performance. nih.govtaylorfrancis.com

The synthesis of nonsymmetrically substituted phenazines, including those with tert-butyl groups, has been achieved through methods like the Buchwald–Hartwig coupling reaction. nih.gov This synthetic flexibility allows for the precise placement of the tert-butyl group, enabling systematic studies of its effect on the electronic properties and performance in OFETs. nih.govacs.org For instance, the bulky nature of the tert-butyl group could be exploited to control the morphology of thin films, a crucial aspect for achieving high-performance in OFET devices. mdpi.compurdue.edu

Table 1: Key Considerations for this compound in OFETs

| Feature | Implication for OFETs |

|---|---|

| Steric Hindrance | Influences molecular packing, potentially leading to favorable charge transport pathways. |

| Solubility | The tert-butyl group generally enhances solubility in organic solvents, facilitating solution-based processing of OFETs. |

| Electronic Properties | The electron-donating nature of the tert-butyl group can modulate the HOMO/LUMO energy levels of the phenazine core. |

| Synthesis | Established synthetic routes for substituted phenazines allow for tailored molecular design. nih.govacs.org |

The application of phenazine derivatives in OLEDs is an active area of research. acs.orgjmaterenvironsci.comwikipedia.org Specifically, phenazine-based molecules are investigated as components of thermally activated delayed fluorescence (TADF) emitters, which can significantly enhance the efficiency of OLEDs. acs.orgnih.gov A study on a molecule incorporating a tert-butylcarbazole substituent on a phenazine derivative demonstrated its potential for use in TADF light-emitting electrochemical cells (LEECs). acs.org The bulky tert-butyl group was found to reduce aggregation and lead to a higher photoluminescence quantum yield in the solid state, which is a desirable characteristic for emissive layers in OLEDs. acs.org

Furthermore, the use of a platinum(II) complex with a tetra-tert-butylsalophen ligand as a dopant in an Alq3 matrix has been shown to produce deep red emission in OLEDs. mdpi.com While not directly this compound, this highlights the role of tert-butyl groups in tuning the optoelectronic properties of metal-organic complexes for OLED applications. In another instance, a material incorporating a tert-butylphenyl group was used in the emissive layer of an OLED, although the device performance was not optimal, indicating the need for further molecular design. frontiersin.org These findings suggest that this compound could be a promising candidate for inclusion in OLED architectures, either as a host material or as part of a larger emissive molecule, with the tert-butyl group playing a crucial role in controlling the solid-state optical properties.

In the realm of organic photovoltaics (OPVs), the design of donor and acceptor materials with tailored properties is paramount for achieving high power conversion efficiencies. d-nb.infoossila.com While specific research on the use of this compound in OPVs is limited, the known electronic properties of phenazines and the influence of the tert-butyl group allow for informed speculation on its potential role. Phenazine derivatives are known to be good electron acceptors, a key characteristic for n-type materials in OPVs. acs.org The introduction of a tert-butyl group can influence the electronic energy levels (HOMO and LUMO) of the phenazine core, which is critical for achieving efficient charge separation at the donor-acceptor interface in a solar cell. mdpi.com

The steric hindrance provided by the tert-butyl group can also be advantageous in controlling the morphology of the bulk heterojunction (BHJ) active layer in OPVs. d-nb.info Proper morphology is essential for creating distinct pathways for electron and hole transport to their respective electrodes, thus minimizing recombination losses. The enhanced solubility imparted by the tert-butyl group can also facilitate the processing of the active layer from solution, which is a key advantage of OPV technology. mdpi.com Research on other organic photovoltaic materials has demonstrated that the introduction of bulky side groups can be a successful strategy for optimizing device performance. d-nb.infonih.gov

Catalytic Applications of Phenazine Derivatives

The redox-active nature of the phenazine core makes its derivatives interesting candidates for various catalytic applications, ranging from photocatalysis to organocatalysis.

Phenazine-based systems have been explored as organic photocatalysts. beilstein-journals.org Their ability to absorb light and participate in electron transfer processes makes them suitable for mediating a variety of chemical reactions. The interconversion between the oxidized (phenazine) and reduced (dihydrophenazine) states is central to their catalytic activity. mdpi.com

Phenazine derivatives can function as ligands in transition metal catalysis. nih.govnih.govrsc.org The nitrogen atoms in the phenazine ring can coordinate to a metal center, and the electronic properties of the ligand can be modulated by substituents like the tert-butyl group. The steric hindrance from a bulky tert-butyl group can create a specific coordination environment around the metal, which can influence the stereoselectivity of a catalytic reaction. researchgate.netsnnu.edu.cn For example, the steric bulk of tert-butyl groups on ligands has been shown to be crucial in achieving high atroposelection in certain coupling reactions. snnu.edu.cn

In the field of organocatalysis, phenazine derivatives themselves can act as catalysts. The redox activity of the phenazine core allows it to facilitate oxidation or reduction reactions without the need for a metal center. The presence of a tert-butyl group could impact the solubility and stability of the organocatalyst, as well as its interaction with substrates due to steric effects. rsc.org While the direct catalytic activity of this compound as an organocatalyst has not been extensively reported, the known reactivity of the phenazine system suggests its potential in this area. rsc.org

Supramolecular Assembly and Host-Guest Interactions of this compound

The unique electronic and structural characteristics of the phenazine core, coupled with the steric influence of the tert-butyl group, position this compound as a molecule of interest in the field of supramolecular chemistry. This section explores its role in the formation of ordered structures through non-covalent interactions, a cornerstone of advanced materials science and organic electronics.

Molecular Recognition and Self-Assembly of Phenazine-Based Systems

Phenazine derivatives are well-regarded for their capacity to engage in molecular recognition and self-assembly, processes governed by a variety of intermolecular forces. researchgate.netsioc-journal.cn The large, electron-deficient π-system of the phenazine core and the presence of nitrogen atoms make it an ideal scaffold for forming specific interactions with other molecules, or "guests". researchgate.netsioc-journal.cnsioc-journal.cn These interactions, which include hydrogen bonding, and π–π stacking, drive the spontaneous organization of molecules into well-defined supramolecular architectures. researchgate.netsioc-journal.cn

The process of molecular recognition is highly specific, akin to a lock and key mechanism, where the phenazine-based "host" is designed to bind with a particular "guest" molecule. This recognition is the fundamental event that precedes and directs the self-assembly process, leading to the formation of larger, ordered structures. sioc-journal.cn The functionalization of the phenazine skeleton is a key strategy for tuning these recognition and assembly properties. sioc-journal.cn For instance, the introduction of specific functional groups can enhance the binding affinity for certain anions, cations, or neutral molecules. sioc-journal.cnsioc-journal.cn

Phenazine-based systems have been shown to self-assemble in various ways, including through hydrogen bonding, metal-ligand coordination, and aggregation driven by π-stacking. sioc-journal.cn These assemblies can form diverse structures, from discrete molecular cages to extended one-, two-, or three-dimensional networks. researchgate.netnih.govbohrium.com The resulting supramolecular materials often exhibit novel photophysical or electronic properties that are not present in the individual molecules. nih.govrsc.org

Table 1: Key Non-Covalent Interactions in Phenazine-Based Supramolecular Systems

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. In phenazine systems, the nitrogen atoms can act as hydrogen bond acceptors. | Directs the formation of specific, ordered structures, often leading to one- or two-dimensional arrays. bohrium.comresearchgate.net |

| π–π Stacking | A non-covalent interaction between aromatic rings. In phenazines, the large π-surface allows for significant stacking interactions. | A primary driving force for the aggregation and columnar stacking of phenazine molecules, crucial for charge transport in organic electronics. nih.govias.ac.in |

| Cation–π Interactions | An interaction between a cation and the face of an electron-rich π-system. | Can be utilized in the recognition and binding of metal ions or other cationic guests. acs.org |

| Host-Guest Interactions | The encapsulation or binding of a smaller "guest" molecule within a larger "host" molecule. The phenazine structure can be part of a larger macrocyclic host. | Forms discrete complexes with specific functionalities, with applications in sensing and catalysis. nih.govacs.org |

Exploration of Non-Covalent Interactions, including Pi-Pi Stacking, in Phenazine Architectures

Non-covalent interactions are the cornerstone of supramolecular chemistry, and in phenazine-based architectures, π–π stacking is a particularly dominant force. nih.govias.ac.in The planar, aromatic nature of the phenazine ring system facilitates face-to-face stacking, which is critical for the development of materials with applications in organic electronics, such as organic field-effect transistors (OFETs), where charge transport occurs along these stacked structures.

The geometry of π–π stacking can vary, with common arrangements being cofacial (sandwich) and parallel-displaced. The specific arrangement is influenced by a delicate balance of attractive and repulsive electrostatic and dispersion forces. encyclopedia.pub In many phenazine-containing crystal structures, parallel-displaced or offset stacking is observed, which minimizes electrostatic repulsion while maintaining significant π-orbital overlap. nih.govbohrium.com

The introduction of a tert-butyl group onto the phenazine core, as in this compound, has a profound impact on these π–π stacking interactions. The bulky nature of the tert-butyl group introduces steric hindrance, which can prevent the close, cofacial stacking of the phenazine rings. researchgate.net This steric effect can lead to more complex and less dense packing arrangements in the solid state. However, this can also be a tool for controlling the dimensionality of the self-assembly, potentially favoring the formation of specific, desired architectures. researchgate.netacs.org

Research on a hydrated 2,3-dialkoxy-7-tert-butylphenazine derivative has shown that the phenazine molecules arrange in columns due to π–π interactions, with the columns being joined by hydrogen bonds to water molecules. This illustrates how even with a bulky substituent, π–π stacking remains a key organizing principle, albeit in a potentially modified fashion.

In addition to π–π stacking, other non-covalent interactions play a significant role in the solid-state architecture of phenazine derivatives. These include:

C–H···π interactions: Where a C-H bond acts as a weak hydrogen bond donor to the π-face of a phenazine ring. nih.gov

C–H···N interactions: Where a C-H bond interacts with the nitrogen atoms of the phenazine ring. nih.gov

The interplay of these various non-covalent forces dictates the final three-dimensional structure and, consequently, the material properties of phenazine-based compounds. The strategic placement of substituents like the tert-butyl group allows for the fine-tuning of these interactions, providing a pathway to engineer molecular solids with tailored electronic and optical properties.

Table 2: Influence of the Tert-butyl Group on Non-Covalent Interactions and Self-Assembly

| Interaction/Process | Influence of Tert-butyl Group | Consequence for Supramolecular Architecture |